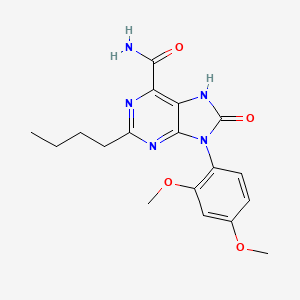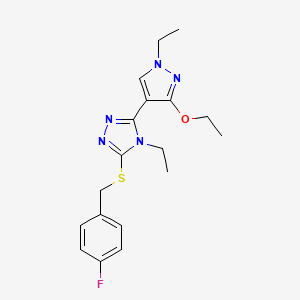
(S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of a brominated pyridine ring attached to the alpha carbon of the amino acid backbone. The dihydrochloride form indicates that it is a salt formed with two equivalents of hydrochloric acid, which enhances its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride typically involves the following steps:
-
Bromination of Pyridine: : The starting material, 2-pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Coupling Reaction: : The brominated pyridine is then coupled with a suitable chiral amino acid derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA).
-
Formation of Dihydrochloride Salt: : The final product is converted into its dihydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group or the pyridine ring. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : Reduction reactions can target the bromine atom or the pyridine ring. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The bromine atom on the pyridine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides. This reaction often requires a catalyst like palladium (Pd) or copper (Cu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other peroxides.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Pd or Cu catalysts, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the amino group or pyridine ring.
Reduction: Reduced forms of the brominated pyridine or amino acid backbone.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters and receptors.
-
Medicine: : Research is ongoing into its potential therapeutic applications, including as a precursor for drugs targeting neurological disorders.
-
Industry: : It is used in the development of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism by which (S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The brominated pyridine ring can enhance binding affinity and specificity, while the amino acid backbone allows for incorporation into peptides and proteins.
類似化合物との比較
Similar Compounds
- (S)-2-Amino-3-(3-bromopyridin-2-yl)propanoic acid
- (S)-2-Amino-3-(4-bromopyridin-2-yl)propanoic acid
- (S)-2-Amino-3-(6-bromopyridin-2-yl)propanoic acid
Uniqueness
(S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride is unique due to the specific position of the bromine atom on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism allows for fine-tuning of the compound’s properties for specific applications.
特性
IUPAC Name |
(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.2ClH/c9-5-1-2-6(11-4-5)3-7(10)8(12)13;;/h1-2,4,7H,3,10H2,(H,12,13);2*1H/t7-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPOMLJMPCRNTI-KLXURFKVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Br)C[C@@H](C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-ethoxyphenyl)-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2724448.png)
![N-cyclohexyl-2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide](/img/structure/B2724449.png)

![3-cyclopentyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propanamide](/img/structure/B2724452.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B2724459.png)
![2-(2-Chlorophenyl)-1-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2724460.png)





![7-cyclopropyl-1,3-dimethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2724468.png)
